molecular formula C22H30N4O2S B2855119 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione CAS No. 374549-44-7

7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione

Cat. No. B2855119
CAS RN: 374549-44-7
M. Wt: 414.57
InChI Key: ICBLXYYBKTUEED-UHFFFAOYSA-N
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Description

7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione, also known as BML-210, is a synthetic compound that belongs to the family of purine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione is not fully understood. However, it has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has been shown to protect neurons from oxidative stress and prevent neuronal cell death by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has been shown to protect neurons from oxidative stress and prevent neuronal cell death by activating the Nrf2/ARE pathway.

Advantages and Limitations for Lab Experiments

7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in good yield and purity. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not fully understood. In addition, 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has not been extensively studied in humans, and its safety and efficacy in humans are not known.

Future Directions

There are several future directions for the study of 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and autoimmune diseases. Another direction is to study its long-term effects in animal models and humans. In addition, further studies are needed to understand its mechanism of action and to identify its molecular targets. Finally, the development of new analogs of 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione with improved potency and selectivity may lead to the discovery of more effective therapeutic agents.

Synthesis Methods

7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione can be synthesized by the reaction of 7-benzyl-1,3-dimethylxanthine with octylsulfanyl acetic anhydride in the presence of a base such as pyridine. The reaction yields the desired compound in good yield and purity. The structure of 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione was confirmed by NMR, IR, and mass spectrometry.

Scientific Research Applications

7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has been shown to protect neurons from oxidative stress and prevent neuronal cell death.

properties

CAS RN

374549-44-7

Product Name

7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione

Molecular Formula

C22H30N4O2S

Molecular Weight

414.57

IUPAC Name

7-benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione

InChI

InChI=1S/C22H30N4O2S/c1-4-5-6-7-8-12-15-29-21-23-19-18(20(27)25(3)22(28)24(19)2)26(21)16-17-13-10-9-11-14-17/h9-11,13-14H,4-8,12,15-16H2,1-3H3

InChI Key

ICBLXYYBKTUEED-UHFFFAOYSA-N

SMILES

CCCCCCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C

solubility

not available

Origin of Product

United States

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